Computational Docking: Lower Binding Energy to GABA-AT Compared to AG-E-60842
In a computational molecular docking study against human GABA aminotransferase (GABA-AT), 3-aminohex-5-enoic acid exhibited a favorable binding energy, although it was less potent than the co-identified lead AG-E-60842 [1]. The study used AutoDock Vina for initial screening and AutoDock 4 for re-docking of top hits [1]. This provides a direct, quantitative comparison of its predicted target engagement relative to another advanced lead candidate in the same assay [1].
| Evidence Dimension | Predicted Binding Affinity to GABA-AT |
|---|---|
| Target Compound Data | -5.9 kcal/mol |
| Comparator Or Baseline | AG-E-60842: -7.2 kcal/mol |
| Quantified Difference | 1.3 kcal/mol (less favorable binding for the target compound) |
| Conditions | Computational model: Human GABA-AT homology model, docking with AutoDock Vina/AutoDock 4. |
Why This Matters
This data quantitatively benchmarks 3-aminohex-5-enoic acid against another lead, guiding researchers toward the compound with the most promising in silico profile for their specific GABA-AT inhibition studies.
- [1] Senthilkumar, D., Anbarasu, K., & Jayanthi, S. (2015). Hexonic derivatives as human GABA-AT inhibitors: A molecular docking approach. Bangladesh Journal of Pharmacology, 10(1), 1-6. View Source
